molecular formula C7H8O2S B178491 4,5-Dimethylthiophene-3-carboxylic acid CAS No. 19156-52-6

4,5-Dimethylthiophene-3-carboxylic acid

Cat. No. B178491
CAS RN: 19156-52-6
M. Wt: 156.2 g/mol
InChI Key: METLBUIFJAMVMV-UHFFFAOYSA-N
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Description

4,5-Dimethylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C7H8O2S . It is available for purchase online .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethylthiophene-3-carboxylic acid consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with two methyl groups at the 4 and 5 positions and a carboxylic acid group at the 3 position .


Physical And Chemical Properties Analysis

4,5-Dimethylthiophene-3-carboxylic acid is a white to tan solid . Its molecular weight is 156.21 . The InChI code for this compound is 1S/C7H8O2S/c1-4-5(2)10-3-6(4)7(8)9/h3H,1-2H3,(H,8,9) .

Scientific Research Applications

Chemical Synthesis and Reactions

4,5-Dimethylthiophene-3-carboxylic acid is involved in various chemical synthesis and reaction processes. For instance, it participates in Friedel-Crafts synthesis, forming N-substituted carbothioamides of thiophene-2-carboxylic and 2,5-dimethyl-thiophne-5-carboxylic acid under specific conditions (Jagodziński, Jagodzińska, & Jabłoński, 1986). Additionally, the compound undergoes C-H bond activation and C-C bond formation in reactions with TpMe2Ir compounds, leading to complex thiophenic structures (Paneque, Poveda, Carmona, & Salazar, 2005).

Nitration Processes

In the nitration of 2,5-dimethylthiophene, 4,5-dimethylthiophene-3-carboxylic acid forms various products, including 3-nitro-2,5-dimethyl-thiophene and 2,5-dimethyl-3-(5-methyl-2-thenyl)thiophene. These products have significance in further chemical transformations (Suzuki, Hidaka, Iwasa, Mishina, & Osuka, 1981).

Supramolecular Networks

The compound plays a role in forming supramolecular networks. Studies have shown that certain derivatives can form monolayers with high packing density and optimized hydrogen bonds, contributing to advancements in materials science (Dienstmaier, Mahata, Walch, Heckl, Schmittel, & Lackinger, 2010).

Synthesis of Novel Compounds

It is also used in the synthesis of novel compounds with potential biological activities. For instance, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have been synthesized and evaluated for antioxidant and anti-inflammatory activities (Madhavi & Sreeramya, 2017).

Antiproliferative and Biological Activities

Certain derivatives of 4,5-dimethylthiophene-3-carboxylic acid have been investigated for their antiproliferative activity against cancer cell lines, showcasing its potential in cancer research (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013). Additionally, new derivatives have been synthesized for their potential antibacterial and anticancer activities (Arasavelli, Veera Raghava, & Vidavalur, 2017).

properties

IUPAC Name

4,5-dimethylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-4-5(2)10-3-6(4)7(8)9/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METLBUIFJAMVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356016
Record name 4,5-dimethylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethylthiophene-3-carboxylic acid

CAS RN

19156-52-6
Record name 4,5-Dimethyl-3-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19156-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-dimethylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethylthiophene-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
KH Bozorov, KH Gadoev… - … Chemical Journal/O' …, 2019 - search.ebscohost.com
Background. Despite the great potential of nitrocellulose as paints and varnishes, its use is currently limited to the use as a membrane for blood purification (hemodialysis), sorbents for …
Number of citations: 0 search.ebscohost.com
VI Shvedov, AN Grinev - Chemistry of Heterocyclic Compounds, 1967 - Springer
2-Amino-3-ethoxycarbonylthiophenes are synthesized by condensing alkylidenecyanoacetic esters with sulfur, and converted to a series of 2-aminothiophene derivatives. 4-…
Number of citations: 2 link.springer.com
YV Shklyaev, VA Glushkov, NB Belogub… - Chemistry of Heterocyclic …, 1996 - Springer
A study was carried out on the reaction of 1-methylthio-3,4-dihydroisoquinolines with aromatic and aliphatic amines, thiourea, semicarbazide, and thiosemicarbazide. The reactions with …
Number of citations: 2 link.springer.com
M Gütschow, U Neumann - Journal of medicinal chemistry, 1998 - ACS Publications
A series of thieno[2,3-d][1,3]oxazin-4-ones was synthesized and evaluated in vitro for inhibitory activity toward human leukocyte elastase. New synthetic routes to 2-alkoxy-, 2-alkylthio-, …
Number of citations: 83 pubs.acs.org
Y Wang, Y Luo, D Hu, B Song - Journal of Agricultural and Food …, 2022 - ACS Publications
Currently, there is insufficient viricide to effectively control tomato spotted wilt virus (TSWV). To address this pending issue, a series of thienopyrimidine-containing dithioacetal …
Number of citations: 4 pubs.acs.org
M Modica, M Santagati, F Russo, L Parotti… - Journal of medicinal …, 1997 - ACS Publications
A series of 2-[[(4-aryl-1-piperazinyl)alkyl]thio]thieno[2,3-d]pyrimidin-4(1H)-one and 3-substituted 2-[[(4-aryl-1-piperazinyl)alkyl]thio]thieno[2,3-d]pyrimidin-4(3H)-one derivatives was …
Number of citations: 85 pubs.acs.org
NT Pokhodylo, OY Shyyka, ND Obushak - Chemistry of Heterocyclic …, 2015 - Springer
A convenient method for the synthesis of thieno[3,2-c]pyridinones was developed. A number of thiophene derivatives was prepared, and the possibility of using thiophene desamino …
Number of citations: 8 link.springer.com
N Kaur - Current Organic Synthesis, 2019 - ingentaconnect.com
Background: A wide variety of biological activities are exhibited by N, O and S containing heterocycles and recently, many reports appeared for the synthesis of these heterocycles. The …
Number of citations: 19 www.ingentaconnect.com
M Aghazadeh Tabrizi, PG Baraldi… - Journal of Medicinal …, 2013 - ACS Publications
Recent developments indicate that CB 2 receptor ligands have the potential to become therapeutically important. To explore this potential, it is necessary to develop compounds with …
Number of citations: 25 pubs.acs.org
ИС ОРТИКОВ, АУ БЕРДИЕВ… - … Chemical Journal/O' …, 2020 - search.ebscohost.com
Муаммонинг келиб чиқиши. Бугунги кунда муҳим масалалардан бири потенциал фаол гетероциклик бирикмалар, хусусан 5, 6-диметилтиено [2, 3-d] пиримидин-4-онлар, …
Number of citations: 2 search.ebscohost.com

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